![molecular formula C27H32O4 B8262432 6-[Bis-(4-methoxy-phenyl)-phenyl-methoxy]-hexan-1-ol CAS No. 142685-32-3](/img/structure/B8262432.png)
6-[Bis-(4-methoxy-phenyl)-phenyl-methoxy]-hexan-1-ol
Overview
Description
6-[Bis-(4-methoxy-phenyl)-phenyl-methoxy]-hexan-1-ol is an organic compound with a complex structure that includes multiple aromatic rings and an alcohol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Bis-(4-methoxy-phenyl)-phenyl-methoxy]-hexan-1-ol typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. One common method involves the reaction of 4-methoxybenzaldehyde with phenylmagnesium bromide to form a Grignard reagent, which is then reacted with hexan-1-ol under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-[Bis-(4-methoxy-phenyl)-phenyl-methoxy]-hexan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield 6-[Bis-(4-methoxy-phenyl)-phenyl-methoxy]-hexanal, while reduction of the aromatic rings can produce a fully saturated hydrocarbon derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[Bis-(4-methoxy-phenyl)-phenyl-methoxy]-hexan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in oxidative stress pathways, contributing to its antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters
- 6-[Bis-(4-methoxyphenyl)-(phenyl)methoxy]hexyl disulfanyl-1-hexanol
Uniqueness
6-[Bis-(4-methoxy-phenyl)-phenyl-methoxy]-hexan-1-ol is unique due to its specific combination of aromatic rings and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-[bis(4-methoxyphenyl)-phenylmethoxy]hexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O4/c1-29-25-16-12-23(13-17-25)27(22-10-6-5-7-11-22,31-21-9-4-3-8-20-28)24-14-18-26(30-2)19-15-24/h5-7,10-19,28H,3-4,8-9,20-21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOJDEBZNKYPSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCCCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801245134 | |
| Record name | 6-[Bis(4-methoxyphenyl)phenylmethoxy]-1-hexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801245134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142685-32-3 | |
| Record name | 6-[Bis(4-methoxyphenyl)phenylmethoxy]-1-hexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142685-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[Bis(4-methoxyphenyl)phenylmethoxy]-1-hexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801245134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;dihydrate](/img/structure/B8262349.png)
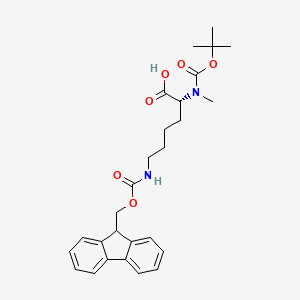
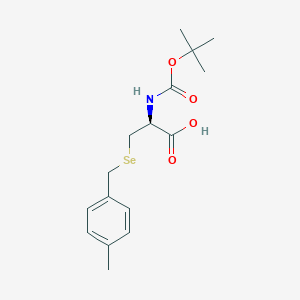
![[(2S,6R)-6-methylmorpholin-2-yl]methanol;[(2R,6S)-6-methylmorpholin-2-yl]methanol;dihydrochloride](/img/structure/B8262378.png)
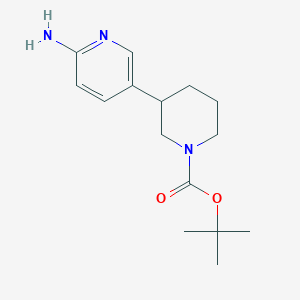
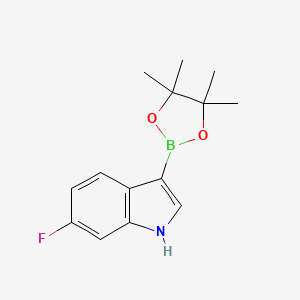
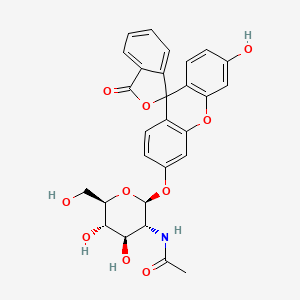
![(1R,4R,8R,9S,11Z,13R,14S,17R,18S)-6,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatetracyclo[11.7.0.01,17.04,8]icosa-6,11,15-triene-2,5,20-trione](/img/structure/B8262412.png)
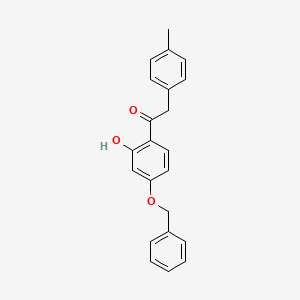
![Ethanone, 1-[5-chloro-2-(3,4-dimethylphenoxy)phenyl]-](/img/structure/B8262425.png)

![Eicosanoic acid, 2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-3-[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B8262452.png)
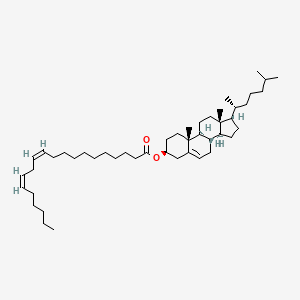
![(1R,2R,4R,5R,6S,7S,9R,10S,11S,13S,14R,15R,25R)-10,11-dihydroxy-9-(hydroxymethyl)-2,13,15-trimethyl-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosan-12-one](/img/structure/B8262464.png)
